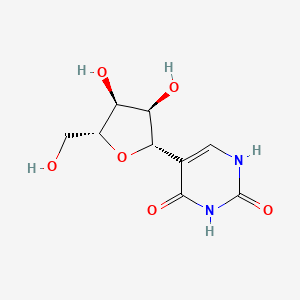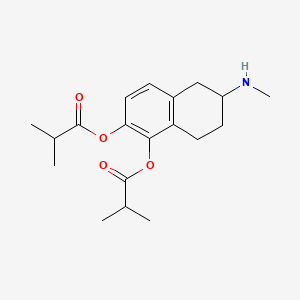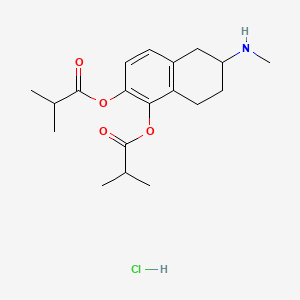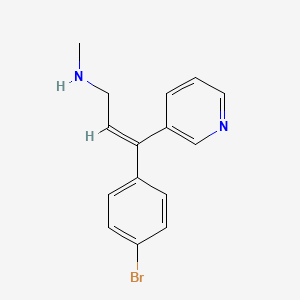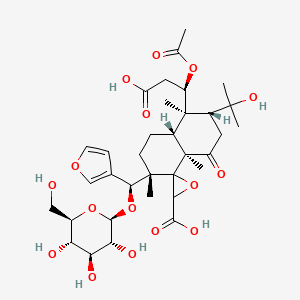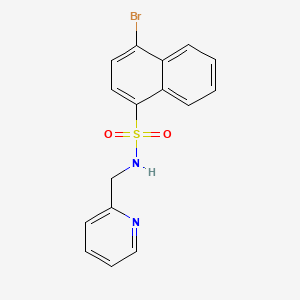
Pyrabactin
Übersicht
Beschreibung
“4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide”, also known as Pyrabactin, is a synthetic sulfonamide that mimics abscisic acid (ABA), a naturally produced stress hormone in plants . It helps plants cope with drought conditions by inhibiting growth . This compound is relatively inexpensive, easy to make, and not sensitive to light .
Synthesis Analysis
An efficient one-pot, Pd(PPh3)4 catalyzed, water-promoted method for the synthesis of N-(pyridin-2-ylmethyl)biphenyl-4-sulfonamides was developed under microwave irradiation . This methodology is superior to the existing procedures for the synthesis of biphenyl-4-sulfonamides bearing pyridin-2-ylmethyl group .Molecular Structure Analysis
The molecular formula of this compound is C16H13BrN2O2S . Its molecular weight is 377.256 Da . The Isomeric SMILES representation isc1ccc2c(c1)c(ccc2Br)S(=O)(=O)NCc3ccccn3 . Chemical Reactions Analysis
This compound activates the ABA pathway in a manner very similar to ABA . It is the first ABA agonist that is not an ABA analog and may ultimately lead to the development of a new family of synthetic plant growth regulators .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in DMSO >10 mg/mL .Wissenschaftliche Forschungsanwendungen
Abscisinsäure (ABA)-Agonist
Pyrabactin wirkt als Agonist der Abscisinsäure (ABA), einem Pflanzenhormon, das eine entscheidende Rolle bei der Regulierung des Pflanzenwachstums und der Entwicklung spielt, insbesondere bei der Reaktion auf abiotischen Stress . Es funktioniert durch Bindung an die this compound-Resistenz-ähnliche (PYL)-Abscisinsäure-Rezeptor-Familie .
Dürre- und Salzreaktion
This compound ist Teil der PYR1-ähnlichen (PYL)-Proteine, die die Pflanzenentwicklung und die Reaktionen auf Dürre- und Salzbedingungen regulieren . Es spielt eine bedeutende Rolle bei der Reaktion der Pflanze auf diese abiotischen Stressoren.
Samenkeimung
Die Überexpression von OsPYL-Genen, die Orthologe von PYL im Reis sind, regulierte die ABA-Antwort während der Samenkeimung positiv . Dies deutet darauf hin, dass this compound möglicherweise zur Steuerung der Samenkeimung in landwirtschaftlichen Anwendungen eingesetzt werden könnte.
Kältetoleranz
Die Überexpression von OsPYL-Genen verbesserte auch die Kältetoleranz im Reis deutlich . Dies zeigt, dass this compound zur Verbesserung der Kältetoleranz von Kulturpflanzen eingesetzt werden könnte, was in Regionen mit kaltem Klima besonders nützlich wäre.
Dürretoleranz
Neben Kältetoleranz verbesserte die Überexpression von OsPYL-Genen die Dürretoleranz im Reis . Dies deutet darauf hin, dass this compound zur Entwicklung dürreresistenter Nutzpflanzen eingesetzt werden könnte, was in ariden und semiariden Regionen von Vorteil wäre.
Interaktion mit Proteinphosphatase 2C
This compound fördert die Interaktion zwischen PYL und Proteinphosphatase 2C (PP2C), was dann zur Freisetzung der SNF1-verwandten Proteinkinase (SnRK) aus der Repression durch PP2C führt . Diese Interaktion ist Teil des ABA-Signalwegs, der für die Reaktion einer Pflanze auf abiotischen Stress entscheidend ist.
Studien zur molekularen Struktur
Die molekulare Struktur von this compound und seine Interaktion mit seinen Rezeptoren wurden umfassend untersucht . Diese Studien liefern wertvolle Erkenntnisse in die Funktionsmechanismen von ABA-ähnlichen Molekülen und können die Entwicklung neuer ABA-Analoga leiten.
Landwirtschaftliche Anwendungen
Aufgrund seiner Rolle bei der Verbesserung der Stresstoleranz und der Steuerung der Samenkeimung hat this compound potenzielle Anwendungen in der Landwirtschaft . Durch die Manipulation der this compound-Spiegel könnte es möglich sein, Kulturpflanzen zu entwickeln, die resistenter gegen Umweltstress sind und optimierte Keimraten aufweisen.
Wirkmechanismus
Pyrabactin, also known as L9PM5Q6DDW or 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, is a synthetic sulfonamide that mimics the naturally produced stress hormone in plants, abscisic acid (ABA) .
Target of Action
This compound primarily targets the PYR1/PYL/RCAR family of proteins, which are identified as ABA receptors . These receptors are crucial for the regulation of root ABA sensitivity .
Mode of Action
Unlike ABA, this compound activates only a few of the 14 ABA receptors in the plant needed for effective drought tolerance . It interacts in vivo with at least five PP2Cs, namely HYPERSENSITIVE TO ABA1 (HAB1), HAB2, ABA-INSENSITIVE1 (ABI1), ABI2, and PP2CA/ABA-HYPERSENSITIVE GERMINATION3 .
Biochemical Pathways
This compound activates the ABA pathway in a manner very similar to ABA . The increase of ABA levels in the plant cell leads to PYR/PYL receptor-mediated inhibition of PP2C activity, which results in the activation of the three SnRK2s and ultimately of the ABA signaling pathway .
Result of Action
This compound inhibits seed germination and hypocotyl growth and stimulates gene expression in a very similar way to ABA . It causes marked stomatal closure in a pattern similar to ABA . In addition, this compound elevated the levels of reactive oxygen species (ROS), nitric oxide (NO), and cytoplasmic pH levels in guard cells .
Action Environment
This compound’s action, efficacy, and stability are influenced by environmental factors. Its role as an ABA mimic may make this compound an important tool for protecting crops against drought and cold weather . It is also suggested that this compound can be used as an antitranspirant or as a priming agent for improving the drought tolerance of crop plants .
Zukünftige Richtungen
Pyrabactin’s role as an ABA mimic may make it an important tool for protecting crops against drought and cold weather . The discovery of this compound was named a breakthrough research of 2009 by Science magazine . It may ultimately lead to the development of a new family of synthetic plant growth regulators .
Biochemische Analyse
Biochemical Properties
Pyrabactin interacts with the PYR/PYL family of ABA receptors in plants . It has been shown to interact with several protein phosphatase 2C (PP2C) members in rice, including HYPERSENSITIVE TO ABA1 (HAB1), HAB2, ABA-INSENSITIVE1 (ABI1), ABI2, and PP2CA/ABA-HYPERSENSITIVE GERMINATION3 . These interactions are crucial for the ABA-sensing signaling in rice .
Cellular Effects
This compound has been shown to cause marked stomatal closure in a pattern similar to ABA . It also elevated the levels of reactive oxygen species (ROS), nitric oxide (NO), and cytoplasmic pH levels in guard cells . This indicates that this compound can modulate cellular functions and processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PYR/PYL family of ABA receptors. Upon binding, these receptors subsequently interact with the clade A of protein phosphatase type 2Cs (PP2Cs). In the absence of ABA, PYL protein cannot bind to PP2C, thus preventing the activation of SUCROSE NONFERMENTING 1 (Snf1) - related protein kinase 2s (SnRK2). Upon binding ABA, PYL can interact with PP2C and inhibits PP2C from dephosphorylating SnRK2 .
Temporal Effects in Laboratory Settings
The effects of this compound on stomatal closure and secondary messengers were studied in guard cells of Pisum sativum abaxial epidermis . The effects of this compound-induced changes were reversed by pharmacological compounds that modulate ROS, NO, or cytoplasmic pH levels, quite similar to ABA effects .
Metabolic Pathways
This compound is involved in the ABA signaling pathway. It interacts with the PYR/PYL family of ABA receptors and affects the activity of PP2Cs .
Subcellular Localization
This compound is known to interact with the PYR/PYL family of ABA receptors, which are soluble proteins located in the cytoplasm
Eigenschaften
IUPAC Name |
4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-15-8-9-16(14-7-2-1-6-13(14)15)22(20,21)19-11-12-5-3-4-10-18-12/h1-10,19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSDYQXOSHKOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360553 | |
| Record name | 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
419538-69-5 | |
| Record name | 4-Bromo-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=419538-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrabactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419538695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 419538-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRABACTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9PM5Q6DDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



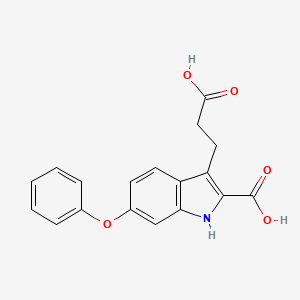
![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)
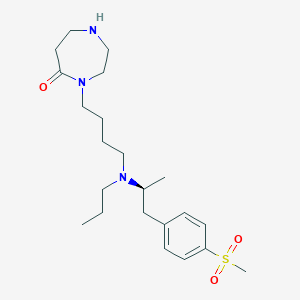

![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)

